molecular formula C7H5BClNO2 B1421268 (3-Chloro-4-cyanophenyl)boronic acid CAS No. 1008415-02-8

(3-Chloro-4-cyanophenyl)boronic acid

Cat. No. B1421268
CAS RN: 1008415-02-8
M. Wt: 181.38 g/mol
InChI Key: QCJTUOIMDNJEHR-UHFFFAOYSA-N
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Description

“(3-Chloro-4-cyanophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClNO2 . It is a solid substance with a molecular weight of 181.39 . The IUPAC name for this compound is 3-chloro-4-cyanophenylboronic acid .


Synthesis Analysis

The synthesis of boronic acids like “(3-Chloro-4-cyanophenyl)boronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for “(3-Chloro-4-cyanophenyl)boronic acid” is 1S/C7H5BClNO2/c9-7-3-6 (8 (11)12)2-1-5 (7)4-10/h1-3,11-12H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids like “(3-Chloro-4-cyanophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron compounds with organic halides or triflates in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

“(3-Chloro-4-cyanophenyl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 405.2±55.0 °C at 760 mmHg, and a flash point of 198.8±31.5 °C . It has a molar refractivity of 42.7±0.4 cm3, and a molar volume of 128.2±5.0 cm3 .

Scientific Research Applications

Sensing Applications

Boronic acids, including (3-Chloro-4-cyanophenyl)boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the area of protein manipulation and modification . They have been used for electrophoresis of glycated molecules .

Therapeutics Development

Boronic acids are also used in the development of therapeutics . Their biocompatibility and chemical properties have inspired the exploration of novel chemistries using boron to fuel emergent sciences .

Separation Technologies

Boronic acids are used in separation technologies . This includes the use of boronic acids as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems .

Building Materials for Microparticles

Boronic acids are employed as building materials for microparticles for analytical methods . They are also used in polymers for the controlled release of insulin .

Suzuki-Miyaura Reactions

(3-Chloro-4-cyanophenyl)boronic acid is employed as a reactant involved in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene .

Synthesis of Piperidine-based MCH R1 Antagonists

(3-Chloro-4-cyanophenyl)boronic acid is used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .

Safety and Hazards

“(3-Chloro-4-cyanophenyl)boronic acid” is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

Boronic acids like “(3-Chloro-4-cyanophenyl)boronic acid” have a wide range of applications in organic synthesis . They can be used as intermediates in the synthesis of various compounds, expanding the scope of potential reactions .

properties

IUPAC Name

(3-chloro-4-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJTUOIMDNJEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674576
Record name (3-Chloro-4-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-cyanophenyl)boronic acid

CAS RN

1008415-02-8
Record name (3-Chloro-4-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-cyanophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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